molecular formula C19H25N5O3 B6013251 2-(4-NITROPHENYL)-4-{(E)-1-[(4-PIPERIDYLMETHYL)AMINO]METHYLIDENE}-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

2-(4-NITROPHENYL)-4-{(E)-1-[(4-PIPERIDYLMETHYL)AMINO]METHYLIDENE}-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B6013251
M. Wt: 371.4 g/mol
InChI Key: OFBDSRCZEUECEQ-UHFFFAOYSA-N
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Description

2-(4-NITROPHENYL)-4-{(E)-1-[(4-PIPERIDYLMETHYL)AMINO]METHYLIDENE}-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENYL)-4-{(E)-1-[(4-PIPERIDYLMETHYL)AMINO]METHYLIDENE}-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The starting materials often include 4-nitrobenzaldehyde, piperidine, and propylhydrazine. The key steps may involve:

  • Condensation reactions to form the pyrazolone ring.
  • Nitration reactions to introduce the nitro group.
  • Alkylation reactions to attach the propyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale production.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROPHENYL)-4-{(E)-1-[(4-PIPERIDYLMETHYL)AMINO]METHYLIDENE}-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The piperidine moiety can be substituted with other amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Reducing agents like sodium borohydride for reduction reactions.
  • Oxidizing agents like potassium permanganate for oxidation reactions.
  • Catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENYL)-4-{(E)-1-[(4-PIPERIDYLMETHYL)AMINO]METHYLIDENE}-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolones and their derivatives, such as:

    Antipyrine: Known for its analgesic and antipyretic properties.

    Phenazone: Used as an analgesic and anti-inflammatory agent.

    Metamizole: A non-opioid analgesic and antipyretic.

Uniqueness

2-(4-NITROPHENYL)-4-{(E)-1-[(4-PIPERIDYLMETHYL)AMINO]METHYLIDENE}-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific structural features, such as the nitro group and the piperidine moiety, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-(4-nitrophenyl)-4-(piperidin-4-ylmethyliminomethyl)-5-propyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-2-3-18-17(13-21-12-14-8-10-20-11-9-14)19(25)23(22-18)15-4-6-16(7-5-15)24(26)27/h4-7,13-14,20,22H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBDSRCZEUECEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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